molecular formula C22H15BrO4 B11159983 7-[(4-bromobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

7-[(4-bromobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B11159983
M. Wt: 423.3 g/mol
InChI Key: VLXQRVNNSFTXBU-UHFFFAOYSA-N
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Description

7-[(4-BROMOPHENYL)METHOXY]-5-HYDROXY-2-PHENYL-4H-CHROMEN-4-ONE is a synthetic organic compound belonging to the flavonoid family. This compound is characterized by its chromen-4-one core structure, which is substituted with a bromophenyl group at the 7-position, a hydroxy group at the 5-position, and a phenyl group at the 2-position. The presence of these substituents imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-BROMOPHENYL)METHOXY]-5-HYDROXY-2-PHENYL-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-bromophenol, 2-hydroxyacetophenone, and benzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction to form the chromen-4-one core structure. This step often involves the use of a base catalyst, such as sodium hydroxide, under reflux conditions.

    Substitution Reaction: The bromophenyl group is introduced at the 7-position through a substitution reaction. This step may require the use of a brominating agent, such as N-bromosuccinimide (NBS), under controlled conditions.

    Hydroxylation: The hydroxy group is introduced at the 5-position through a hydroxylation reaction. This step may involve the use of a hydroxylating agent, such as hydrogen peroxide, in the presence of a catalyst.

Industrial Production Methods

Industrial production of 7-[(4-BROMOPHENYL)METHOXY]-5-HYDROXY-2-PHENYL-4H-CHROMEN-4-ONE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated reactors and advanced purification techniques, such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[(4-BROMOPHENYL)METHOXY]-5-HYDROXY-2-PHENYL-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

7-[(4-BROMOPHENYL)METHOXY]-5-HYDROXY-2-PHENYL-4H-CHROMEN-4-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials, such as liquid crystals and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(4-BROMOPHENYL)METHOXY]-5-HYDROXY-2-PHENYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: The compound may influence various cellular signaling pathways, such as those involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl and hydroxyphenyl groups but has a different core structure.

    1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: This compound contains a bromophenyl group and a methoxy group but differs in its core structure and substitution pattern.

Uniqueness

7-[(4-BROMOPHENYL)METHOXY]-5-HYDROXY-2-PHENYL-4H-CHROMEN-4-ONE is unique due to its specific substitution pattern and the presence of both bromophenyl and hydroxy groups on the chromen-4-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C22H15BrO4

Molecular Weight

423.3 g/mol

IUPAC Name

7-[(4-bromophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C22H15BrO4/c23-16-8-6-14(7-9-16)13-26-17-10-18(24)22-19(25)12-20(27-21(22)11-17)15-4-2-1-3-5-15/h1-12,24H,13H2

InChI Key

VLXQRVNNSFTXBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=C(C=C4)Br)O

Origin of Product

United States

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